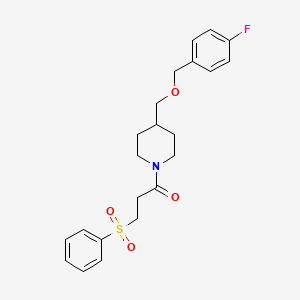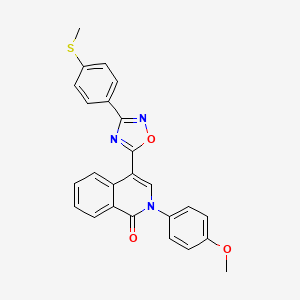![molecular formula C22H21F2N5O3 B2924333 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725219-71-6](/img/structure/B2924333.png)
7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrimidine is an essential base component of the genetic material of deoxyribonucleic acid (DNA) and plays a vital role in various biological procedures as well as in cancer pathogenesis .
Synthesis Analysis
The synthesis of such compounds often involves reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also contains a triazolo ring, which is a five-membered ring with three nitrogen atoms .Chemical Reactions Analysis
Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer activity . The chemical reactions involved in these biological activities are complex and often involve interactions with other molecules in the body.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. As a derivative of pyrimidine, it is likely to share some of the properties of pyrimidine, such as being a weak base and being soluble in water .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activity
- Compounds similar to the specified chemical have been synthesized and evaluated for their antimicrobial and antioxidant activities. One such study synthesized a series of triazolopyrimidines and tested them for these properties (Gilava et al., 2020).
Anti-Inflammatory and Analgesic Agents
- Novel compounds derived from visnaginone and khellinone, which are structurally similar to the specified chemical, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed promising results as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020).
Supramolecular Assemblies
- Research on pyrimidine derivatives, related to the specified compound, has led to the development of novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies exhibit extensive hydrogen bonding interactions and have potential applications in materials science (Fonari et al., 2004).
Microtubule-Active Compounds
- Structurally related triazolopyrimidines have been identified as novel microtubule-active compounds with potential antitumor activity. These compounds represent a new class of compounds with unique binding properties to tubulin (Beyer et al., 2008).
Antibacterial and Antifungal Activity
- A series of triazolopyrimidine derivatives, structurally akin to the specified chemical, have been synthesized and assessed for their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Chauhan et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Given its potential targets, it can be inferred that it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
The compound’s molecular weight (380346 Da ) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Result of Action
Based on its potential targets, it can be inferred that it may modulate immune response, oxygen sensing, and signal transduction, potentially leading to therapeutic effects in relevant disease contexts .
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include further investigation of its anticancer activity and its potential for development as a therapeutic agent . Other potential areas of research could include the synthesis of related compounds and investigation of their biological activities .
Propiedades
IUPAC Name |
7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O3/c1-12-6-4-5-7-15(12)28-20(30)18-13(2)27-22-25-11-26-29(22)19(18)14-8-9-16(32-21(23)24)17(10-14)31-3/h4-11,19,21H,1-3H3,(H,28,30)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWXHVYIROIGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OC(F)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2924251.png)
![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2924253.png)
![4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine](/img/structure/B2924257.png)


![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)


![N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2924268.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2924269.png)
![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924270.png)
![8-fluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2924271.png)
![N-(5-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2924273.png)